AR-C102222

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

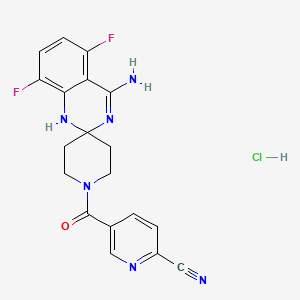

IUPAC Name |

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N6O.ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;/h1-4,10,25H,5-8H2,(H2,23,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFMOBYDHGJDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AR-C102222: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the overproduction of nitric oxide (NO) during inflammatory processes.[1][2][3][4] Elevated levels of NO produced by iNOS are associated with a range of inflammatory conditions, making selective iNOS inhibition a promising therapeutic strategy.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key in vivo and in vitro data, and detailed experimental protocols for its evaluation in inflammation research.

Mechanism of Action

This compound is a spirocyclic fluoropiperidine quinazoline derivative that exhibits high selectivity for the iNOS isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms.[2][7] The overproduction of NO by iNOS contributes to vasodilation, inflammation, and tissue damage characteristic of various inflammatory diseases.[6][8] By selectively inhibiting iNOS, this compound reduces the excessive production of NO in inflammatory settings, thereby mitigating the downstream inflammatory cascade.[1][5] This targeted approach is designed to avoid the physiological functions of eNOS and nNOS, which are crucial for maintaining vascular tone and neuronal signaling, respectively.[6]

The inflammatory response is often initiated by stimuli such as lipopolysaccharide (LPS), which activates the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] This leads to the transcription of pro-inflammatory genes, including iNOS.[9][10] While the direct interaction of this compound with the NF-κB pathway has not been fully elucidated in the provided search results, its action downstream of iNOS expression effectively curtails a key mediator of inflammation.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Line | IC50 Value | Reference |

| Human iNOS | DLD-1 | 170 nM | [7] |

| Human iNOS | DLD-1 | 0.9 µM | [7] |

| Human eNOS | - | >510 µM (estimated from 3000-fold selectivity) | [4] |

| Human nNOS | - | Data not available |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Inflammation and Pain

| Model | Species | Dose and Route | Effect | Reference |

| Arachidonic Acid-Induced Ear Inflammation | Mouse | 100 mg/kg, p.o. | Significant reduction in inflammation | [1] |

| Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia | Rat | 100 mg/kg, p.o. | Attenuation of hyperalgesia | [1] |

| Acetic Acid-Induced Writhing | Mouse | 100 mg/kg, p.o. | Attenuation of writhing | [1] |

| L5 Spinal Nerve Ligation (Neuropathic Pain) | Rat | 30 mg/kg, i.p. | Significant reduction in tactile allodynia | [1] |

| Hindpaw Incision (Post-operative Pain) | Rat | 30 mg/kg, i.p. | Significant reduction in tactile allodynia | [1] |

Signaling Pathways and Experimental Workflows

Caption: iNOS Signaling Pathway and Inhibition by this compound.

References

- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

AR-C102222 in Neuropathic Pain: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical research on AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS), for the treatment of neuropathic pain. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Neuropathic pain is a chronic and debilitating condition that arises from damage or disease affecting the somatosensory nervous system. The underlying mechanisms are complex and involve both peripheral and central sensitization. One of the key players implicated in the pathophysiology of neuropathic pain is nitric oxide (NO), a signaling molecule produced by nitric oxide synthases (NOS). Of the three main NOS isoforms (neuronal, endothelial, and inducible), the inducible isoform (iNOS) has garnered significant attention as a potential therapeutic target due to its upregulation in pathological pain states.

This compound is a potent and highly selective inhibitor of iNOS. Its ability to specifically target iNOS over other isoforms makes it a valuable research tool and a potential therapeutic candidate for conditions characterized by iNOS-mediated pathology, including neuropathic pain.

Mechanism of Action and Signaling Pathway

In the context of neuropathic pain, nerve injury triggers a cascade of inflammatory and neurochemical changes. Pro-inflammatory cytokines and other mediators lead to the induction of iNOS in various cell types, including macrophages, Schwann cells, and glial cells.[1] The subsequent overproduction of NO by iNOS contributes to peripheral and central sensitization through multiple mechanisms, including direct neuronal damage, enhancement of excitatory neurotransmission, and modulation of glial cell activity. By selectively inhibiting iNOS, this compound aims to attenuate these pathological processes, thereby reducing pain hypersensitivity.

Preclinical Efficacy in Neuropathic Pain

The antinociceptive effects of this compound have been evaluated in a rodent model of neuropathic pain. The available data from a key study are summarized below.[1]

Table 1: Efficacy of this compound in the L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

| Species | Model | Treatment | Route of Administration | Key Finding |

| Rat | L5 Spinal Nerve Ligation (SNL) | This compound (30 mg/kg) | Intraperitoneal (i.p.) | Significantly reduced tactile allodynia |

Note: Specific quantitative data on the magnitude of the anti-allodynic effect (e.g., paw withdrawal thresholds in grams) were not available in the reviewed literature.

These findings demonstrate that selective inhibition of iNOS with this compound can produce antinociception in a well-established model of neuropathic pain.[1]

Experimental Methodologies

The following sections describe the standard protocols for the key experiments cited in the study of this compound in neuropathic pain.

L5 Spinal Nerve Ligation (SNL) Model

The L5 SNL model is a widely used surgical procedure in rats to induce neuropathic pain that mimics symptoms of sciatica in humans.

Protocol:

-

Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Incision: A dorsal midline incision is made at the level of the lumbar spine.

-

Muscle Dissection: The paraspinal muscles are separated to expose the L6 transverse process.

-

Exposure of Spinal Nerves: The L6 transverse process is carefully removed to visualize the L4 and L5 spinal nerves.

-

Ligation: The L5 spinal nerve is isolated and tightly ligated with a silk suture.

-

Closure: The muscle and skin incisions are closed in layers.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain.

-

Behavioral Testing: Development of neuropathic pain behaviors, such as mechanical allodynia, is typically assessed starting several days after surgery.

Assessment of Mechanical Allodynia: Von Frey Test

Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain in response to a non-painful stimulus. The von Frey test is a standard behavioral assay to quantify this.

Protocol:

-

Acclimation: The animal is placed in a testing chamber with a wire mesh floor and allowed to acclimate for a period of time.

-

Filament Application: A series of calibrated von Frey filaments, which exert a known force, are applied to the plantar surface of the hind paw.

-

Response Observation: A positive response is recorded when the animal briskly withdraws its paw upon application of the filament.

-

Threshold Determination: The 50% paw withdrawal threshold (the force at which the animal withdraws its paw 50% of the time) is determined using a statistical method, such as the up-down method of Dixon.

-

Drug Administration: The test compound (e.g., this compound) or vehicle is administered, and the paw withdrawal thresholds are reassessed at specific time points to evaluate the drug's effect.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against the three human NOS isoforms has been determined in vitro. The IC50 values demonstrate the high selectivity of this compound for iNOS.

Table 2: In Vitro Inhibitory Potency and Selectivity of this compound

| NOS Isoform | IC50 (nM) | Selectivity vs. iNOS |

| iNOS | 37 | - |

| eNOS | >100,000 | >2700-fold |

| nNOS | 1,800 | 49-fold |

Data sourced from MedChemExpress, citing Tinker et al., J Med Chem. 2003.

Pharmacokinetics

Based on a comprehensive search of publicly available scientific literature, no specific pharmacokinetic data for this compound, such as its half-life, bioavailability, or metabolic profile, could be identified.

Clinical Studies

A thorough search of clinical trial registries and scientific literature did not yield any information on clinical trials of this compound for the treatment of neuropathic pain in humans.

Conclusion

This compound is a potent and highly selective iNOS inhibitor that has demonstrated preclinical efficacy in a rodent model of neuropathic pain. Its mechanism of action, targeting the overproduction of nitric oxide in pathological pain states, represents a promising therapeutic strategy. However, the publicly available data on this compound is limited. Further research is needed to fully characterize its quantitative efficacy, pharmacokinetic profile, and safety to determine its potential for clinical development in the management of neuropathic pain.

References

AR-C102222: A Technical Guide to its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory disorders and pain states. This document provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological effects of this compound. Detailed experimental protocols for evaluating its efficacy in established preclinical models of inflammation and pain are presented, along with a summary of its inhibitory potency. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and research applications.

Chemical Structure and Properties

This compound is chemically classified as a spirocyclic fluoropiperidine quinazoline. Its unique structural features contribute to its high affinity and selectivity for the iNOS enzyme.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 5-[(4'-Amino-5',8'-difluorospiro[piperidine-4,2'(1'H)-quinazolin]-1-yl)carbonyl]-2-pyridinecarbonitrile |

| Molecular Formula | C21H18F2N6O |

| Molecular Weight | 420.41 g/mol |

| CAS Number | 253771-21-0 |

Mechanism of Action: Selective Inhibition of iNOS

This compound functions as a competitive inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] Overproduction of nitric oxide (NO) by iNOS is a key event in the inflammatory cascade and the sensitization of nociceptive pathways. By selectively blocking the active site of iNOS, this compound effectively reduces the excessive production of NO in pathological conditions, thereby mitigating inflammation and pain.[3][4]

In Vitro Inhibitory Potency

This compound demonstrates exceptional potency and selectivity for human iNOS over the other two isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity is crucial for a favorable therapeutic profile, as eNOS and nNOS play vital roles in maintaining physiological functions such as blood pressure regulation and neurotransmission.

Table 2: In Vitro Inhibitory Activity of this compound against NOS Isoforms

| NOS Isoform | IC50 | Selectivity vs. iNOS |

| iNOS | 10 nM - 1.2 µM (range for quinazolines) | - |

| eNOS | >3000-fold higher than iNOS | >3000x |

| nNOS | Data not available | - |

Note: The IC50 value for this compound specifically is within the nanomolar range as part of the quinazoline inhibitor class.

Signaling Pathway of iNOS Inhibition

The anti-inflammatory and analgesic effects of this compound are a direct consequence of its ability to interrupt the iNOS signaling cascade. The following diagram illustrates the central role of iNOS in inflammation and pain and the point of intervention for this compound.

Experimental Protocols for Efficacy Evaluation

This compound has been extensively evaluated in various preclinical models of pain and inflammation. The following protocols provide a detailed methodology for key in vivo assays.

Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia

This model is used to assess the efficacy of compounds against inflammatory pain.

-

Animals: Male Sprague-Dawley rats.

-

Induction: A subcutaneous injection of 150 µL of FCA (50%) is administered into the plantar surface of one hind paw.

-

Treatment: this compound is administered orally (p.o.) at a dose of 100 mg/kg.

-

Assessment: Mechanical hyperalgesia is measured using von Frey filaments at various time points post-FCA injection. The paw withdrawal threshold in response to the calibrated filaments is recorded. A significant increase in the paw withdrawal threshold in the treated group compared to the vehicle control group indicates analgesic activity.

Arachidonic Acid-Induced Ear Edema

This is an acute model of topical inflammation.

-

Animals: Male ICR mice.

-

Induction: 2 mg of arachidonic acid in 20 µL of acetone is applied to the inner and outer surfaces of the right ear.

-

Treatment: this compound is administered orally (p.o.) at a dose of 100 mg/kg, one hour prior to the application of arachidonic acid.

-

Assessment: Ear thickness is measured using a digital caliper before and at various time points (e.g., 1 hour) after arachidonic acid application. The percentage inhibition of edema is calculated by comparing the increase in ear thickness in the treated group to the vehicle control group.

Acetic Acid-Induced Writhing Test

This assay is a model of visceral pain.

-

Animals: Male ICR mice.

-

Induction: An intraperitoneal (i.p.) injection of 0.5% acetic acid (20 mL/kg) is administered to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Treatment: this compound is administered orally (p.o.) at a dose of 100 mg/kg, one hour before the acetic acid injection.

-

Assessment: The number of writhes is counted for a period of 5-10 minutes following the acetic acid injection. A significant reduction in the number of writhes in the treated group compared to the vehicle control group indicates analgesic activity.

L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This is a widely used model to study neuropathic pain.

-

Animals: Male Sprague-Dawley rats.

-

Induction: Under anesthesia, the left L5 spinal nerve is isolated and tightly ligated with a silk suture.

-

Treatment: this compound is administered intraperitoneally (i.p.) at a dose of 30 mg/kg.

-

Assessment: Tactile allodynia is measured using von Frey filaments. The paw withdrawal threshold in response to the filaments is determined before and at multiple time points after surgery. A significant increase in the paw withdrawal threshold in the treated group compared to the vehicle control group indicates an anti-allodynic effect.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a highly selective and potent iNOS inhibitor with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. Its well-defined mechanism of action and favorable selectivity profile make it a valuable research tool for investigating the role of iNOS in various disease states and a promising lead compound for the development of novel anti-inflammatory and analgesic therapies. The detailed protocols and conceptual diagrams provided in this guide are intended to support further research and development efforts in this area.

References

- 1. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]

- 2. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptsimlab.com [rjptsimlab.com]

AR-C102222: A Potent and Selective iNOS Antagonist for Research and Drug Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of AR-C102222, a spirocyclic quinazoline compound identified as a highly potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective iNOS inhibition in various pathological conditions, including inflammatory disorders and pain.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes. It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis, respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. The large and sustained amounts of NO produced by iNOS are implicated in the pathogenesis of numerous inflammatory diseases, neurodegenerative disorders, and certain types of cancer. Consequently, the development of selective iNOS inhibitors that spare the constitutive isoforms represents a promising therapeutic strategy.

This compound has emerged as a lead compound in this area, demonstrating remarkable selectivity for iNOS over eNOS. This guide will delve into its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and relevant signaling pathways.

Chemical Structure

This compound is a spirocyclic fluoropiperidine quinazoline. Its chemical structure is provided below:

Chemical Formula: C₁₉H₁₇ClF₂N₆O CAS Number: 253771-21-0

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound against the human NOS isoforms have been determined through in vitro enzyme inhibition assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Compound | iNOS (human) IC50 (μM) | nNOS (human) IC50 (μM) | eNOS (human) IC50 (μM) | Selectivity (eNOS/iNOS) |

| This compound | Data not available in accessible supplementary materials | Data not available in accessible supplementary materials | Data not available in accessible supplementary materials | ~3000-fold |

Note: While a key publication indicates that the IC50 values for this compound are available in its supplementary information, these specific values could not be retrieved from the publicly accessible documents at the time of this compilation. The high selectivity of approximately 3000-fold for iNOS over eNOS is, however, consistently reported.

Mechanism of Action

This compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme. The high degree of conservation in the active sites of the three NOS isoforms presents a significant challenge for designing selective inhibitors. However, structural and mutagenesis studies have revealed that the selectivity of quinazoline inhibitors like this compound arises from an "anchored plasticity" mechanism. The inhibitor core anchors into a conserved binding pocket, while its more rigid and bulky substituents extend into a remote specificity pocket that is accessible only in iNOS due to the plasticity of surrounding amino acid residues. This induced-fit mechanism is not as favorable in nNOS and eNOS, leading to the observed high selectivity.

Signaling Pathways

The induction of iNOS expression is a complex process involving multiple signaling cascades initiated by inflammatory stimuli. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS in macrophages. The binding of LPS to Toll-like receptor 4 (TLR4) on the cell surface triggers a downstream signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB (Nuclear Factor kappa B). NF-κB then translocates to the nucleus and binds to the promoter region of the NOS2 gene, initiating the transcription of iNOS mRNA and subsequent protein synthesis. Once expressed, iNOS produces high levels of NO from L-arginine. This compound exerts its effect by directly inhibiting the enzymatic activity of the translated iNOS protein, thereby blocking the production of NO.

Caption: iNOS signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a selective iNOS antagonist.

In Vitro Enzyme Inhibition Assay (Recombinant Human iNOS)

This protocol describes the determination of the IC50 value of this compound against purified recombinant human iNOS enzyme. The assay measures the conversion of [³H]-L-arginine to [³H]-L-citrulline.

Materials:

-

Recombinant human iNOS enzyme

-

This compound

-

[³H]-L-arginine

-

L-arginine (unlabeled)

-

NADPH

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Calmodulin

-

FAD (Flavin adenine dinucleotide)

-

FMN (Flavin mononucleotide)

-

HEPES buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

CaCl₂

-

Stop buffer (e.g., HEPES buffer containing EDTA)

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, DTT, CaCl₂, calmodulin, FAD, FMN, BH4, and NADPH.

-

Add the recombinant human iNOS enzyme to the reaction mixture.

-

Add varying concentrations of this compound (or vehicle control) to the wells of a 96-well plate.

-

Pre-incubate the enzyme mixture with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a mixture of [³H]-L-arginine and unlabeled L-arginine to each well.

-

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.

-

Terminate the reaction by adding the stop buffer.

-

Prepare columns with Dowex AG 50WX-8 resin to separate the unreacted [³H]-L-arginine (which binds to the resin) from the produced [³H]-L-citrulline (which flows through).

-

Apply the reaction mixture to the columns and collect the eluate.

-

Add scintillation cocktail to the eluate and quantify the amount of [³H]-L-citrulline using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based iNOS Inhibition Assay (Griess Assay in RAW 264.7 Macrophages)

This protocol describes the measurement of nitrite (a stable metabolite of NO) production in LPS-stimulated RAW 264.7 murine macrophage cells to assess the cellular potency of this compound.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.

-

The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound (or vehicle control).

-

Pre-incubate the cells with the inhibitor for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression. Include a negative control group without LPS stimulation.

-

Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

After incubation, collect the cell culture supernatant.

-

Prepare a sodium nitrite standard curve by serially diluting a stock solution in fresh culture medium.

-

In a new 96-well plate, add 50 µL of the collected supernatant or the nitrite standards to each well.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples using the standard curve.

-

Determine the percentage of inhibition of nitrite production for each concentration of this compound and calculate the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of a selective iNOS inhibitor like this compound.

Caption: Experimental workflow for iNOS inhibitor characterization.

Conclusion

This compound is a valuable research tool for investigating the role of iNOS in health and disease. Its high potency and, most notably, its exceptional selectivity for iNOS over the other NOS isoforms make it a superior pharmacological probe compared to less selective inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of selective iNOS inhibition with this compound in a variety of preclinical models. Further studies to fully elucidate its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical applications.

The Discovery and Development of AR-C102222: A Selective iNOS Inhibitor for Inflammatory and Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AR-C102222 is a potent and highly selective spirocyclic quinazoline inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of inflammation and pain. This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, in vitro potency and selectivity, and its efficacy in various rodent models of inflammatory and neuropathic pain. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective iNOS inhibition.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes. It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis, respectively, iNOS is primarily expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. The large and sustained amounts of NO produced by iNOS can contribute to tissue damage and the sensitization of nociceptive pathways, making it a key therapeutic target for inflammatory diseases and chronic pain states.

The development of isoform-selective NOS inhibitors has been a significant focus of pharmaceutical research. The goal is to therapeutically inhibit the detrimental effects of iNOS-derived NO while sparing the physiological functions of nNOS and eNOS. This compound emerged from these efforts as a promising preclinical candidate with high potency and exceptional selectivity for iNOS.

Mechanism of Action and In Vitro Pharmacology

This compound is a competitive inhibitor of the L-arginine binding site of iNOS. By blocking the substrate binding, it prevents the synthesis of nitric oxide. The in vitro inhibitory activity of this compound against the three human NOS isoforms has been determined using enzyme activity assays.

Data Presentation

| Compound | Human iNOS IC50 (nM) | Human eNOS IC50 (nM) | Human nNOS IC50 (nM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |

| This compound | 35 | >100,000 | 770 | >2857 | 22 |

Data sourced from Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology, 2(9), 473–478.

As the data indicates, this compound demonstrates potent inhibition of human iNOS with an IC50 of 35 nM.[1] Remarkably, it exhibits over 2857-fold selectivity against eNOS and 22-fold selectivity against nNOS, highlighting its potential for a favorable safety profile by avoiding off-target inhibition of the constitutive NOS isoforms.[1]

Signaling Pathway of iNOS Inhibition by this compound

Caption: Signaling pathway of iNOS induction and inhibition by this compound.

Preclinical Efficacy in Pain and Inflammation Models

This compound has demonstrated significant antinociceptive and anti-inflammatory effects in a variety of well-established rodent models.

Inflammatory Pain

In a model of Freund's Complete Adjuvant (FCA)-induced hyperalgesia , a single oral administration of this compound at a dose of 100 mg/kg significantly attenuated mechanical hyperalgesia in rats.[2] This model mimics the chronic inflammatory pain state seen in conditions like rheumatoid arthritis.

Neuropathic Pain

The efficacy of this compound in neuropathic pain was evaluated in the L5 spinal nerve ligation (SNL) model . Intraperitoneal administration of this compound at 30 mg/kg produced a significant reduction in tactile allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful.[2]

Post-operative Pain

In a model of incisional (INC) pain , which mimics post-operative pain, this compound administered intraperitoneally at 30 mg/kg also significantly reduced tactile allodynia.[2]

Acute Inflammation

The anti-inflammatory properties of this compound were demonstrated in the arachidonic acid-induced ear inflammation model in mice. An oral dose of 100 mg/kg significantly reduced the inflammatory response.[2]

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the evaluation of this compound.

iNOS Enzyme Activity Assay (Citrulline Conversion Assay)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

-

Enzyme Preparation: Recombinant human iNOS, eNOS, and nNOS are purified.

-

Reaction Mixture: A reaction buffer is prepared containing NADPH, CaCl2, calmodulin, FAD, FMN, and tetrahydrobiopterin in HEPES buffer (pH 7.5).

-

Inhibition Assay:

-

Varying concentrations of this compound are pre-incubated with the NOS enzyme in the reaction mixture.

-

The enzymatic reaction is initiated by the addition of L-[3H]arginine.

-

The reaction is allowed to proceed for a specified time at 37°C and is then terminated.

-

-

Separation and Quantification: The reaction mixture is applied to a cation-exchange resin column. The positively charged L-[3H]arginine binds to the resin, while the neutral L-[3H]citrulline passes through.

-

Data Analysis: The radioactivity of the eluate (containing L-[3H]citrulline) is measured using liquid scintillation counting. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia in Rats

This model is used to induce a persistent inflammatory state.

-

Induction of Inflammation: A subcutaneous injection of FCA (typically 100-150 µL) is administered into the plantar surface of one hind paw of the rat.

-

Acclimation and Baseline Measurement: Animals are acclimated to the testing environment. Baseline paw withdrawal thresholds to a mechanical stimulus (e.g., von Frey filaments) are measured before FCA injection.

-

Drug Administration: this compound or vehicle is administered orally at the desired dose and time point relative to behavioral testing.

-

Behavioral Testing: At various time points after FCA injection and drug administration, mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold using calibrated von Frey filaments applied to the plantar surface of the inflamed paw. An increase in the paw withdrawal threshold indicates an antinociceptive effect.

L5 Spinal Nerve Ligation (SNL) Model in Rats

This is a widely used model of peripheral neuropathic pain.

-

Surgical Procedure: Under anesthesia, the left L5 spinal nerve is isolated and tightly ligated with silk suture. The incision is then closed.

-

Post-operative Recovery: Animals are allowed to recover from surgery for a period of several days to a week, during which time neuropathic pain behaviors develop.

-

Acclimation and Baseline Measurement: Animals are acclimated to the testing apparatus. Baseline paw withdrawal thresholds to a mechanical stimulus are measured before and after surgery to confirm the development of allodynia.

-

Drug Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneally).

-

Behavioral Testing: Tactile allodynia is measured at various time points after drug administration by assessing the paw withdrawal threshold to von Frey filaments applied to the ipsilateral hind paw. An increase in the paw withdrawal threshold signifies an anti-allodynic effect.

Structure-Activity Relationship (SAR)

This compound belongs to the quinazoline class of iNOS inhibitors. The development of selective iNOS inhibitors has been guided by extensive structure-activity relationship studies. Key structural features that contribute to the potency and selectivity of this class of compounds include:

-

The Quinazoline Core: This scaffold serves as a rigid framework for the presentation of key interacting groups.

-

The Amidine Moiety: This group is crucial for binding to the active site of the enzyme, often forming hydrogen bonds with a conserved glutamate residue.

-

The Spirocyclic System: The spirocyclic nature of this compound introduces a three-dimensional complexity that is thought to contribute to its high selectivity by exploiting subtle differences in the active site architecture between the NOS isoforms.

The development of this compound and related compounds has been facilitated by an "anchored plasticity" approach, where a core fragment is anchored in a conserved binding pocket, and bulkier, rigid substituents are extended into more variable, isoform-specific regions of the enzyme.[1]

Pharmacokinetics and Clinical Development

To date, detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound is not publicly available. Furthermore, there is no public record of this compound having entered clinical trials. The progression of selective iNOS inhibitors to the clinic has been challenging for the broader field, with many candidates failing to translate their preclinical efficacy into clinical success for various reasons, including pharmacokinetic challenges and a more complex role of iNOS in human disease than initially anticipated.

Conclusion

This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase that has demonstrated significant efficacy in preclinical models of inflammatory and neuropathic pain. Its discovery and development highlight the potential of targeting iNOS for the treatment of these debilitating conditions. While the clinical development of this compound has not been reported, the compound remains a valuable research tool for elucidating the role of iNOS in various disease processes. The detailed information provided in this technical guide serves as a foundation for further investigation into the therapeutic potential of selective iNOS inhibition.

References

- 1. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of AR-C102222: A Selective iNOS Inhibitor for Pain and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory and pain states. Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage and sensitization of nociceptive pathways. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological properties, efficacy in various animal models of pain and inflammation, and the underlying mechanism of action. The information is presented to support further research and development of selective iNOS inhibitors as a therapeutic strategy.

Core Data Summary

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for the human iNOS enzyme. While a comprehensive profile of its binding kinetics and functional inhibition across various assays is not fully available in the public domain, key inhibitory activity has been reported.

| Parameter | Value | Enzyme/Cell System | Notes |

| IC50 | 35 nM[1] | Human iNOS | Demonstrates potent inhibition of the target enzyme.[1] |

| Selectivity | >1,000-fold vs. eNOS[1] | Human enzymes | High selectivity for the inducible isoform over the endothelial isoform is a key feature, suggesting a lower potential for cardiovascular side effects.[1] |

| Ki | Not Reported | - | The inhibition constant (Ki) has not been publicly disclosed. |

| EC50 | Not Reported | - | The half-maximal effective concentration (EC50) in cellular or in vivo models has not been publicly disclosed. |

In Vivo Efficacy in Preclinical Models

This compound has shown significant efficacy in rodent models of inflammatory, neuropathic, and visceral pain.

| Preclinical Model | Species | Route of Administration | Effective Dose | Endpoint | % Inhibition / Effect |

| Arachidonic Acid-Induced Ear Inflammation | Mouse | Oral (p.o.) | 100 mg/kg[2] | Ear Edema | Significant reduction in inflammation.[2] |

| Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia | Rat/Mouse | Oral (p.o.) | 100 mg/kg[2] | Mechanical Hyperalgesia | Attenuation of hyperalgesia.[2] |

| Acetic Acid-Induced Writhing | Mouse | Oral (p.o.) | 100 mg/kg[2] | Number of Writhes | Significant attenuation of writhing behavior.[2] |

| L5 Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | 30 mg/kg[2] | Tactile Allodynia | Significant reduction in tactile allodynia.[2] |

| Hindpaw Incision (INC) | Rat | Intraperitoneal (i.p.) | 30 mg/kg[2] | Tactile Allodynia | Significant reduction in tactile allodynia.[2] |

Experimental Protocols

Acetic Acid-Induced Writhing Test (Mouse)

This model assesses visceral pain by inducing a characteristic stretching and writhing behavior.

-

Animals: Male ICR mice (23 ± 3 g) are used.[3]

-

Acclimation: Animals are acclimated to the testing environment.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) one hour before the acetic acid injection.[3]

-

Induction of Writhing: A 0.5% acetic acid solution is injected intraperitoneally (i.p.) at a volume of 20 mL/kg.[3]

-

Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a 10-minute period.[3]

-

Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition by the test compound is calculated relative to the vehicle-treated group. Statistical analysis is performed using a one-way ANOVA followed by Dunnett's test.[3]

Arachidonic Acid-Induced Ear Edema (Mouse)

This model evaluates acute inflammation.

-

Animals: Male BALB/c mice are typically used.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) prior to the application of arachidonic acid.[2]

-

Induction of Inflammation: A solution of arachidonic acid (0.1-4 mg in an appropriate solvent like acetone) is topically applied to both the inner and outer surfaces of the mouse ear.[4]

-

Edema Measurement: At a specified time point (e.g., 1 hour) after arachidonic acid application, the mice are euthanized. A standard-sized biopsy is taken from the ear and weighed to determine the extent of edema. The difference in weight between the treated and untreated ears is calculated.

-

Data Analysis: The percentage of edema inhibition by the test compound is calculated relative to the vehicle-treated group.

Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia (Rat)

This model mimics chronic inflammatory pain.

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 1 mg/ml) is administered into the plantar surface of the right hind paw.[5]

-

Development of Hyperalgesia: Mechanical hyperalgesia develops over several days and is maintained for weeks.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time point after CFA injection.[2]

-

Assessment of Mechanical Hyperalgesia: The paw withdrawal threshold to a mechanical stimulus is measured using von Frey filaments. An increasing force is applied to the plantar surface of the paw until a withdrawal response is elicited.

-

Data Analysis: The paw withdrawal threshold is determined before and after drug administration. A significant increase in the withdrawal threshold indicates an analgesic effect.

L5 Spinal Nerve Ligation (SNL) Model (Rat)

This is a widely used model of neuropathic pain.

-

Animals: Male Sprague-Dawley rats (100-250 g) are used.[6]

-

Surgical Procedure:

-

Animals are anesthetized (e.g., isoflurane).[7]

-

A dorsal midline incision is made to expose the L4 to L6 vertebrae.[6]

-

The L6 transverse process is removed to expose the L4 and L5 spinal nerves.[6]

-

The L5 spinal nerve is carefully isolated and tightly ligated with a silk suture.[6][7]

-

The muscle and skin are then closed in layers.[6]

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Development of Allodynia: Tactile allodynia develops in the ipsilateral hind paw within a few days and persists for several weeks.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.).[2]

-

Assessment of Tactile Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments.

-

Data Analysis: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the iNOS enzyme, thereby reducing the production of nitric oxide (NO) in pathological conditions. The overproduction of NO by iNOS is a key contributor to both inflammatory and neuropathic pain through several mechanisms.

iNOS Signaling in Inflammatory Pain

In inflammatory states, pro-inflammatory cytokines such as TNF-α and IL-1β trigger the expression of iNOS in immune cells like macrophages and neutrophils, as well as in resident tissue cells. The resulting high levels of NO contribute to inflammation and pain through multiple pathways.

Caption: iNOS signaling cascade in inflammatory pain.

iNOS Signaling in Neuropathic Pain

Following peripheral nerve injury, a cascade of events leads to the upregulation of iNOS in various cell types within the dorsal root ganglion (DRG) and the spinal cord dorsal horn, including glial cells (microglia and astrocytes) and neurons. The subsequent increase in NO production contributes to central sensitization, a key mechanism underlying neuropathic pain.

Caption: iNOS signaling pathway in neuropathic pain.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective iNOS inhibitor with significant analgesic and anti-inflammatory effects in a variety of relevant animal models. Its high selectivity for iNOS over eNOS suggests a favorable safety profile, particularly concerning cardiovascular effects. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further investigation into the therapeutic potential of this compound and other selective iNOS inhibitors for the treatment of pain and inflammatory disorders. Further studies to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety, are warranted to advance its clinical development.

References

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. pubcompare.ai [pubcompare.ai]

The Pharmacodynamics of AR-C102222: A Selective Inhibitor of Inducible Nitric Oxide Synthase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AR-C102222 is a spirocyclic fluoropiperidine quinazoline compound identified as a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1] The overproduction of nitric oxide (NO) by iNOS is a key pathological mechanism in a range of inflammatory diseases and pain states. Unlike the constitutive NOS isoforms, endothelial (eNOS) and neuronal (nNOS), which produce low levels of NO for physiological signaling, iNOS is expressed in response to pro-inflammatory cytokines and pathogens, generating large, sustained amounts of NO that contribute to tissue damage and nociception.[2] The selective inhibition of iNOS by this compound, therefore, represents a promising therapeutic strategy for mitigating inflammation and pain without disrupting the homeostatic functions of eNOS and nNOS. This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used to characterize its effects.

Core Mechanism of Action

The primary pharmacodynamic effect of this compound is the selective inhibition of the iNOS enzyme. iNOS catalyzes the oxidation of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. This compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme, thereby blocking the synthesis of NO. This targeted action reduces the downstream effects of excessive NO, which include vasodilation, inflammation, and the sensitization of nociceptive pathways.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values for this compound against the three human NOS isoforms.

| Target Enzyme | IC50 Value | Selectivity vs. iNOS | Reference |

| Human iNOS | 170 nM | - | [2] |

| Human nNOS | 840 nM | ~5-fold | [2] |

| Human eNOS | ~510,000 nM (estimated) | ~3000-fold | [2] |

Note: The IC50 for human eNOS is estimated based on the reported 3000-fold selectivity over eNOS.[2]

Signaling Pathway Modulation

This compound intervenes in a critical inflammatory signaling pathway. The induction of iNOS is a downstream event triggered by inflammatory stimuli. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), activate transcription factors like Nuclear Factor-kappa B (NF-κB). NF-κB then binds to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the active iNOS enzyme.

Once produced, the high levels of NO generated by iNOS have several downstream effects. A primary signaling pathway involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which contributes to the modulation of ion channels and other proteins involved in nociceptive signaling, ultimately leading to pain sensitization. By inhibiting iNOS, this compound effectively blocks this cascade, preventing the pathological increase in NO and its downstream consequences.

Experimental Protocols

The pharmacodynamic properties of this compound have been characterized using a variety of in vitro and in vivo models. Below are detailed methodologies for key experiments.

In Vitro Assays

1. Imidazole Displacement Assay for Binding Affinity (Kd)

This assay is used to determine the binding affinity of a test compound to a NOS isoform by measuring the displacement of a known ligand, imidazole, which binds to the heme iron of the enzyme.

-

Materials: Purified NOS enzyme (e.g., iNOS), imidazole solution, test compound (this compound) at various concentrations, spectrophotometer.

-

Protocol:

-

Incubate the purified NOS enzyme with a matrix of varying concentrations of both imidazole and the test compound for a set period (e.g., 2 hours).

-

Measure the UV-Visible spectrum of each sample, typically between 270 and 700 nm.

-

Determine the absorbance difference between the peak of the high-spin heme (around 396 nm) and the low-spin heme-imidazole complex (around 428 nm).

-

Plot the absorbance difference as a function of the imidazole concentration for each concentration of the test compound.

-

The decrease in the apparent affinity of imidazole as the concentration of the test compound increases is used to calculate the binding affinity (Kd) for the test compound.

-

In Vivo Assays for Anti-Inflammatory and Antinociceptive Activity

1. Arachidonic Acid-Induced Ear Inflammation in Mice

This model assesses the anti-inflammatory effects of a compound on acute, chemically-induced edema.

-

Animals: Male mice (e.g., ICR strain).

-

Protocol:

-

Administer this compound or vehicle control orally (p.o.) at a specified time before the inflammatory challenge. A typical dose for this compound is 100 mg/kg.[1]

-

Apply a solution of arachidonic acid in a vehicle (e.g., acetone) to the surface of one ear of each mouse.

-

At a predetermined time point after arachidonic acid application (e.g., 1 hour), euthanize the animals.

-

Use a biopsy punch to collect a standardized section from both the treated and untreated ears.

-

Weigh the ear punches to determine the extent of edema, calculated as the difference in weight between the treated and untreated ears.

-

The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

-

2. Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia in Rats

This model is used to evaluate the efficacy of a compound in a model of persistent inflammatory pain.

-

Animals: Male rats (e.g., Sprague-Dawley strain).

-

Protocol:

-

Induce inflammation by injecting FCA into the plantar surface of one hind paw of each rat.

-

Allow several days for the inflammation and associated hyperalgesia to develop.

-

Measure the baseline mechanical withdrawal threshold of the inflamed paw using von Frey filaments or an electronic pressure meter.

-

Administer this compound or vehicle control.

-

At various time points after drug administration, re-measure the mechanical withdrawal threshold.

-

An increase in the paw withdrawal threshold (i.e., the amount of force required to elicit a withdrawal response) indicates an anti-hyperalgesic effect.

-

3. Acetic Acid-Induced Writhing in Mice

This is a model of visceral pain used to screen for analgesic compounds.

-

Animals: Male mice.

-

Protocol:

-

Administer this compound or vehicle control at a specified time before the pain induction.

-

Inject a dilute solution of acetic acid intraperitoneally (i.p.) to induce a characteristic writhing response (abdominal constrictions and stretching).

-

Immediately after the acetic acid injection, place the mouse in an observation chamber.

-

Count the number of writhes over a defined period (e.g., 10-20 minutes).

-

A reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates an analgesic effect.

-

4. L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical model is used to study neuropathic pain resulting from nerve injury and to test the efficacy of potential analgesics.

-

Animals: Male rats.

-

Protocol:

-

Under anesthesia, surgically expose the L5 spinal nerve.

-

Tightly ligate the L5 nerve. Sham-operated animals undergo the same surgery without the ligation.

-

Allow the animals to recover and for neuropathic pain behaviors, such as tactile allodynia, to develop over several days.

-

Measure the baseline paw withdrawal threshold to a non-noxious mechanical stimulus (tactile allodynia) using von Frey filaments.

-

Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle control.[1]

-

Measure the paw withdrawal threshold at various time points after drug administration.

-

An increase in the withdrawal threshold indicates a reduction in allodynia and an antinociceptive effect.

-

Pharmacodynamic Readout Assay

Griess Reaction for Nitrite/Nitrate Measurement

This colorimetric assay is used to quantify the end-products of NO metabolism (nitrite and nitrate) in biological fluids (e.g., plasma) as an index of in vivo iNOS activity.

-

Materials: Plasma samples, Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine), nitrate reductase (to convert nitrate to nitrite), spectrophotometer.

-

Protocol:

-

Collect blood samples from animals at specified times after treatment with an inflammatory stimulus (e.g., LPS) and administration of this compound or vehicle.

-

Prepare plasma from the blood samples. Deproteinate the plasma samples (e.g., with acetonitrile) and centrifuge.

-

To measure total nitrite and nitrate, incubate the plasma supernatant with nitrate reductase to convert all nitrate to nitrite.

-

Add the Griess reagent to the samples. This reagent reacts with nitrite to form a colored azo dye.

-

Measure the absorbance of the samples at a specific wavelength (e.g., 540-550 nm).

-

Calculate the concentration of nitrite/nitrate based on a standard curve. A reduction in plasma nitrite/nitrate levels in the this compound-treated group indicates inhibition of iNOS activity.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of inducible nitric oxide synthase. Its pharmacodynamic profile, demonstrated through both in vitro and in vivo studies, highlights its ability to block the pathological overproduction of nitric oxide associated with inflammation and pain. The high selectivity of this compound for iNOS over eNOS and nNOS suggests a favorable therapeutic window, minimizing the potential for side effects related to the disruption of physiological NO signaling. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation and development of selective iNOS inhibitors as a promising class of anti-inflammatory and analgesic agents.

References

AR-C102222: A Deep Dive into its Role as a Selective iNOS Inhibitor in Nitric Oxide Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). We will delve into its mechanism of action, its impact on nitric oxide signaling pathways, and its therapeutic potential in inflammatory and pain-related conditions. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the underlying biological processes.

Introduction to Nitric Oxide Synthase and the Role of iNOS

Nitric oxide (NO) is a multifaceted signaling molecule involved in a vast array of physiological and pathological processes.[1][2][3] It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). Three main isoforms of NOS have been identified:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a role in neurotransmission.

-

Endothelial NOS (eNOS or NOS-3): Predominantly expressed in the endothelium, it is crucial for regulating vascular tone and blood pressure.

-

Inducible NOS (iNOS or NOS-2): Unlike the other isoforms, iNOS expression is induced by pro-inflammatory stimuli such as cytokines and microbial products in various cell types, including macrophages and smooth muscle cells.[1][4]

Under inflammatory conditions, iNOS can produce large and sustained amounts of NO, which can contribute to tissue damage and the perpetuation of the inflammatory response.[2][3] This has implicated iNOS in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and various forms of pain.[5][6] Consequently, the selective inhibition of iNOS has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excessive NO production while preserving the essential physiological functions of nNOS and eNOS.

This compound: A Selective iNOS Inhibitor

This compound is a spirocyclic fluoropiperidine quinazoline derivative that has been identified as a highly potent and selective inhibitor of the iNOS isoform.[7] Its selectivity is a key attribute, as non-selective NOS inhibitors can lead to undesirable side effects due to the inhibition of the constitutively expressed eNOS and nNOS isoforms.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound against the different human NOS isoforms has been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate its remarkable selectivity for iNOS.

| Inhibitor | iNOS (human) IC50 | eNOS (human) IC50 | nNOS (human) IC50 | Selectivity (eNOS/iNOS) |

| This compound | 10 nM | 30,000 nM | 1,200 nM | 3000-fold |

Data sourced from Garcin et al., 2007.[6]

These data highlight that this compound is approximately 3000-fold more selective for iNOS over eNOS and 120-fold more selective for iNOS over nNOS, making it a valuable tool for investigating the specific roles of iNOS and a promising candidate for therapeutic development.

Mechanism of Action and Impact on Nitric Oxide Signaling

This compound exerts its effect by directly inhibiting the enzymatic activity of iNOS. The overproduction of NO by iNOS in inflammatory conditions leads to a cascade of downstream signaling events that contribute to the pathological state.

By selectively inhibiting iNOS, this compound effectively blocks the excessive production of NO in response to inflammatory stimuli. This leads to the attenuation of downstream pathological effects such as vasodilation, cytotoxicity, and the sensitization of nociceptors, which are key contributors to inflammation and pain.[5]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of iNOS inhibitors like this compound.

In Vitro iNOS Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and quantifiable end-product of NO, in a cell-based or purified enzyme system.

Objective: To determine the IC50 value of this compound for iNOS.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7) or purified recombinant iNOS

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation

-

L-Arginine (substrate)

-

This compound (test compound)

-

Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Nitrite standard solution

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Cell Culture and Stimulation:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Incubate for 18-24 hours.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the stimulation medium from the cells and add the different concentrations of this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (stimulated cells without inhibitor).

-

-

Nitrite Measurement:

-

Incubate the cells with the inhibitor for a defined period (e.g., 1-2 hours).

-

Collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant and the nitrite standards in a new 96-well plate.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Generate a standard curve using the nitrite standards.

-

Calculate the concentration of nitrite in each sample.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Models of Inflammation and Pain

The efficacy of this compound has been demonstrated in various preclinical models of inflammatory and neuropathic pain.[5]

Example: Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the anti-inflammatory effect of this compound in an acute model of inflammation.

Materials:

-

Rats or mice

-

Carrageenan solution (e.g., 1% in saline)

-

This compound

-

Vehicle control

-

Pletysmometer or calipers

Protocol:

-

Compound Administration:

-

Administer this compound or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory insult.

-

-

Induction of Inflammation:

-

Inject a small volume of carrageenan solution into the plantar surface of the hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.

-

Compare the paw edema in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition of inflammation.

-

Therapeutic Implications and Future Directions

The high selectivity and potent inhibitory activity of this compound against iNOS make it a valuable pharmacological tool and a promising therapeutic candidate for a range of inflammatory and pain-related disorders. Preclinical studies have shown its efficacy in models of:

-

Inflammatory Pain: By reducing the production of NO in inflamed tissues, this compound can alleviate pain hypersensitivity.[5]

-

Neuropathic Pain: iNOS is upregulated in the spinal cord and peripheral nerves after nerve injury, and its inhibition can reduce allodynia and hyperalgesia.[5]

-

Arthritis: The overproduction of NO contributes to cartilage degradation and inflammation in arthritic joints.

Further research is warranted to fully elucidate the therapeutic potential of this compound in human diseases. Clinical trials will be necessary to establish its safety, tolerability, and efficacy in patients. The development of selective iNOS inhibitors like this compound represents a significant advancement in the pursuit of targeted therapies for a variety of debilitating conditions driven by excessive nitric oxide production.

Conclusion

This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase. Its ability to specifically target iNOS, an enzyme intimately involved in the pathophysiology of inflammation and pain, underscores its potential as a therapeutic agent. The quantitative data on its inhibitory activity, coupled with its demonstrated efficacy in preclinical models, provides a strong rationale for its continued investigation and development. This technical guide has provided a comprehensive overview of the core aspects of this compound, from its molecular mechanism to its potential clinical applications, serving as a valuable resource for the scientific and drug development communities.

References

- 1. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide production and signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of nitric oxide in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 5. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

AR-C102222: A Technical Guide to its Chemical Properties, Synthesis, and Mechanism of Action as a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation, pain, and other iNOS-mediated pathologies.

Chemical Properties

This compound is a spirocyclic fluoropiperidine quinazoline derivative with the IUPAC name 5-[(4'-amino-5',8'-difluorospiro[piperidine-4,2'(1'H)-quinazolin]-1-yl)carbonyl]-2-pyridinecarbonitrile.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H16F2N6O | [2][3] |

| Molecular Weight | 382.37 g/mol (free base) | [2][3] |

| 418.83 g/mol (hydrochloride salt) | [1][4] | |

| CAS Number | 253771-21-0 (free base) | [2][3] |

| 1781934-50-6 (hydrochloride salt) | [1][4] | |

| Appearance | Solid powder | [1] |

| Purity | ≥98% (by HPLC) | [4] |

| Solubility | Soluble in DMSO | [1] |

| Storage and Stability | Store at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). The compound is stable for several weeks at ambient temperature during shipping. | [1] |

Synthesis of this compound

The synthesis of this compound involves a diastereoselective approach to create the fluorinated piperidine quinazoline spirocyclic core. While the full detailed protocol is outlined in Tetrahedron Letters, 2012, 53(24), 2942-2947, a general synthetic scheme is described below.[3]

The synthesis begins with the construction of a 3-fluoropiperidine precursor. This is achieved through a multi-step process that may involve the allylation and condensation of an α-fluoro-β-ketoester with a cyclic carbamate, followed by a series of transformations including reduction, protection, and deprotection steps to yield the desired substituted 3-fluoropiperidine.

This fluorinated piperidine intermediate is then coupled with a quinazoline moiety. The final step involves the acylation of the piperidine nitrogen with a pyridine derivative to introduce the cyanopyridine group, yielding the final product, this compound. The diastereoselective nature of the synthesis is crucial for obtaining the desired stereoisomer with optimal inhibitory activity.

Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large amounts of nitric oxide (NO) in response to inflammatory stimuli.[1][4] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, neuropathic pain, and septic shock.[5]

The inhibitory activity of this compound is markedly selective for iNOS over the other two isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). The reported IC50 values are 0.037 µM for iNOS and >100 µM for eNOS, demonstrating a selectivity of over 2700-fold.[4] This high selectivity is crucial for a therapeutic agent, as inhibition of the constitutively expressed eNOS and nNOS could lead to undesirable side effects related to their physiological roles in vasodilation and neurotransmission.

The mechanism of inhibition involves the binding of this compound to the active site of the iNOS enzyme, thereby preventing the binding of the natural substrate, L-arginine. This competitive inhibition blocks the conversion of L-arginine to L-citrulline and nitric oxide.

References

Therapeutic Potential of AR-C102222: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Selective iNOS Inhibitor AR-C102222 for Inflammatory and Neuropathic Pain

This technical guide provides a comprehensive overview of the therapeutic potential of this compound, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The document is intended for researchers, scientists, and drug development professionals interested in the development of novel analgesics for inflammatory and neuropathic pain states. This guide synthesizes the available preclinical data on the mechanism of action, efficacy in various pain models, and key experimental methodologies.

Core Mechanism of Action: Selective Inhibition of iNOS

This compound exerts its therapeutic effects through the selective inhibition of the inducible isoform of nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is a key pathological mechanism in various inflammatory and pain conditions. By selectively targeting iNOS, this compound aims to mitigate the detrimental effects of excessive NO production while preserving the physiological functions of other NOS isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS).

In Vitro Selectivity Profile

This compound demonstrates a high degree of selectivity for iNOS over other NOS isoforms, a critical attribute for minimizing off-target effects and enhancing its therapeutic window.

| Target | IC50 Value | Selectivity vs. iNOS |

| Human iNOS | 170 nM - 0.9 µM (in DLD-1 cells) | - |

| Human nNOS | 840 nM (in Sf9 cells) | ~5-fold |

| Human eNOS | Not explicitly quantified, but stated to be >3000-fold | >3000-fold[1] |

Preclinical Efficacy in Rodent Models of Pain

This compound has demonstrated significant antinociceptive and anti-inflammatory activity in a range of well-established rodent models of pain, highlighting its potential for treating diverse pain etiologies.

Inflammatory Pain Models